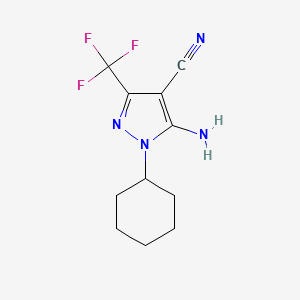

5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

CAS No. |

182923-62-2 |

|---|---|

Molecular Formula |

C11H13F3N4 |

Molecular Weight |

258.24 g/mol |

IUPAC Name |

5-amino-1-cyclohexyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C11H13F3N4/c12-11(13,14)9-8(6-15)10(16)18(17-9)7-4-2-1-3-5-7/h7H,1-5,16H2 |

InChI Key |

FZSAPWUKAPTRRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C(=N2)C(F)(F)F)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps:

Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Cyclohexyl Group Addition: The cyclohexyl group is usually introduced via alkylation reactions, where cyclohexyl halides react with the pyrazole intermediate.

Amination and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, organometallic reagents.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Primary amines.

Substitution Products: Various functionalized pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. Studies aim to understand its efficacy and safety profiles.

Industry

Industrially, the compound may be used in the development of agrochemicals, dyes, and materials with specific properties due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and specificity, while the amino and nitrile groups may participate in hydrogen bonding and other interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Key Observations :

- N1 Substituents : The target’s cyclohexyl group contrasts with aromatic (e.g., 4-CF₃-phenyl in Compound 26) or electron-deficient aryl groups (e.g., 2,4-dinitrophenyl in Compound 4a). Aliphatic groups may reduce π-π stacking but enhance membrane permeability .

- Position 3 : The -CF₃ group in the target compound is less common than methylthio (-SMe) or halogens in analogs. -CF₃ improves metabolic stability compared to -SMe, which is prone to oxidation .

Table 2: Comparative Physical Data

Insights :

- Melting Points : Aliphatic substituents (e.g., cyclohexyl) typically lower melting points compared to aromatic analogs (e.g., Compound 4a’s 228°C vs. Compound 26’s 95°C) due to reduced crystallinity .

- Synthesis: The target compound may be synthesized via similar routes to ’s acylated pyrazoles, substituting cyclohexyl halides for bromopropanoyl bromides. Guar gum biocatalysis () could also be applicable .

Biological Activity

5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that has gained interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is CHFN. Its unique structure features a pyrazole ring with a cyclohexyl group and a trifluoromethyl substituent, which significantly influences its reactivity and biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | CHFN |

| Functional Groups | Amino, Trifluoromethyl, Carbonitrile |

| Structural Characteristics | Contains a pyrazole ring; cyclohexyl and trifluoromethyl substitutions |

Enzyme Inhibition

Research indicates that 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and have implications in cancer therapy. The inhibition of CDKs can lead to the arrest of cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Anti-Parasitic Properties

This compound also demonstrates potential anti-parasitic activity. Similar pyrazole derivatives have been reported to target protozoan infections such as toxoplasmosis, suggesting that 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may have therapeutic applications against such infections.

Synthesis

The synthesis of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:

- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the amino group and trifluoromethyl substituent.

- Final Modifications : The carbonitrile group is added through nucleophilic substitution or hydrolysis reactions.

This synthetic pathway illustrates the complexity involved in producing this compound, emphasizing the need for careful control of reaction conditions to achieve desired yields.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the pyrazole family:

- Inhibition of Tubulin Polymerization : A study identified that certain aminopyrazoles could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Although specific data for 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile were not provided, it is reasonable to hypothesize similar mechanisms based on structural similarities .

- Cytotoxicity Evaluation : In vitro studies on related pyrazole derivatives showed low cytotoxicity against mammalian cells (Vero cells), with CC50 values exceeding 500 µM for several compounds. This suggests that 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may also exhibit favorable safety profiles in preliminary evaluations .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?

The synthesis typically involves triazenylpyrazole precursors and azide-alkyne cycloaddition (click chemistry). A validated protocol includes dissolving (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile in methylene chloride, followed by sequential addition of azido(trimethyl)silane and trifluoroacetic acid at 0°C. The reaction proceeds at 50°C for 72 hours under stirring, monitored by LC-MS. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in 85% efficiency . For functionalization, copper-catalyzed click reactions with alkynes (e.g., ethynylbenzene) in THF/water mixtures at 50°C for 16 hours enable hybrid triazole-pyrazole derivatives .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (90 K, R factor = 0.033) confirms the planar pyrazole ring and cyclohexyl substituent orientation, with mean C–C bond lengths of 0.002 Å . Complementary techniques include:

- 1H/13C NMR : DMSO-d6 solvent peaks at δ = 2.50 ppm (1H) and 39.5 ppm (13C), with pyrazole protons at δ = 13.66 ppm (broad singlet) and carbonitrile carbons at δ = 112.3 ppm .

- IR Spectroscopy : Key peaks at 2242 cm⁻¹ (C≡N stretch) and 2138 cm⁻¹ (azide N≡N stretch) .

- HRMS : Exact mass confirmation (e.g., [M]+ Calcd 134.0335; Found 134.0337) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) studies on analogs (e.g., cyclohexylideneamino-substituted pyrazoles) reveal frontier molecular orbital distributions, highlighting electron-withdrawing effects of the trifluoromethyl group. HOMO-LUMO gaps correlate with reactivity in electrophilic substitutions, guiding functionalization strategies . Molecular docking simulations (e.g., with carbonic anhydrase isoforms) can predict binding affinities for bioactive derivatives .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example:

- Solvent Polarity : DMSO-d6 stabilizes tautomeric forms, causing proton shifts (e.g., δ = 14.28 ppm for triazole NH in DMSO vs. δ = 13.66 ppm in CDCl3) .

- Tautomer Identification : Variable-temperature NMR and 2D-COSY experiments differentiate between 1H- and 2H-pyrazole tautomers .

- Cross-Validation : Combine HRMS (mass accuracy <2 ppm) with isotopic patterns to confirm molecular formulas .

Q. How does the trifluoromethyl group influence reaction kinetics in cross-coupling reactions?

The -CF₃ group’s electron-withdrawing nature reduces electron density at the pyrazole C-4 position, slowing Suzuki-Miyaura couplings. However, it enhances stability toward oxidative conditions. Kinetic studies using time-resolved 19F NMR show rate constants decrease by ~40% compared to non-fluorinated analogs .

Q. What are the challenges in crystallizing derivatives of this compound?

Bulky substituents (e.g., cyclohexyl) induce steric hindrance, complicating crystal lattice formation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.